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Introduction
Olivine is a name for a series of nesosilicate minerals with the general formula (Mg,Fe)₂SiO₄.[1]

It is a primary component of the Earth's upper mantle and a common mineral in mafic and

ultramafic igneous rocks.[1][2] The olivine group of minerals crystallizes in the orthorhombic

system and is characterized by isolated silica tetrahedra linked by divalent cations.[2][3] This

guide provides a comprehensive overview of the crystal structure and chemical composition of

olivine, with a focus on the two most common end-members, forsterite (Mg₂SiO₄) and fayalite

(Fe₂SiO₄).[1]

Chemical Composition
The chemical composition of most naturally occurring olivines can be represented as a solid

solution between the magnesium-rich end-member forsterite and the iron-rich end-member

fayalite.[1] The substitution of Mg²⁺ for Fe²⁺ occurs readily within the crystal structure due to

their similar ionic radii and charge.[4] The composition is typically expressed in terms of the

molar percentage of forsterite (Fo) or fayalite (Fa), for example, Fo₇₀Fa₃₀.[1]

Minor amounts of other elements can also be present, substituting for magnesium and iron.

These include manganese (Mn), calcium (Ca), and nickel (Ni).[1] This leads to other, rarer

minerals within the olivine group, such as tephroite (Mn₂SiO₄), monticellite (CaMgSiO₄), and

kirschsteinite (CaFeSiO₄).[1][2]
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The Olivine Solid Solution Series
The continuous solid solution between forsterite and fayalite is a key feature of olivine's

chemistry. This relationship can be visualized as a linear series with the two end-members at

either extreme.

Forsterite
(Mg₂SiO₄)

Olivine
((Mg,Fe)₂SiO₄)

Increasing Fe content Fayalite
(Fe₂SiO₄)

Increasing Fe content

Click to download full resolution via product page

A diagram illustrating the solid solution series of olivine.

Crystal Structure
All minerals in the olivine group crystallize in the orthorhombic crystal system, with the space

group Pbnm.[1][2] The structure is classified as a nesosilicate, meaning it is composed of

isolated [SiO₄]⁴⁻ tetrahedra that are not directly bonded to each other.[2][3] These tetrahedra

are linked by divalent metal cations (Mg²⁺ and Fe²⁺) that occupy two distinct octahedral sites,

designated M1 and M2.[2][4]

The overall structure can be described as a distorted hexagonal close-packed array of oxygen

atoms, with silicon atoms occupying one-eighth of the tetrahedral voids and the metal cations

occupying half of the octahedral voids.[1][5] The M1 site is a slightly smaller and more regular

octahedron, while the M2 site is larger and more distorted.[2][4]

Crystallographic Data
The unit cell parameters and atomic coordinates are fundamental to describing the crystal

structure. These values vary with the composition of the olivine. The tables below provide the

crystallographic data for the end-members forsterite and fayalite.

Table 1: Unit Cell Parameters for Forsterite and Fayalite
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Mineral Formula a (Å) b (Å) c (Å)
Unit Cell
Volume (Å³)

Forsterite Mg₂SiO₄ 4.752 10.193 5.977 289.509

Fayalite Fe₂SiO₄ 4.822 10.488 6.094 308.193

Data sourced

from

MineralsClou

d.[6][7]

Table 2: Atomic Coordinates for Forsterite (Mg₂SiO₄)

Atom Site x y z

Mg1 4a 0.00000 0.00000 0.00000

Mg2 4c 0.99150 0.27740 0.25000

Si 4c 0.42620 0.09400 0.25000

O1 4c 0.76570 0.09130 0.25000

O2 4c 0.22150 0.44740 0.25000

O3 8d 0.27770 0.16280 0.03310

Data sourced

from

MineralsCloud.

[7]

Table 3: Atomic Coordinates for Fayalite (Fe₂SiO₄)
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Atom Site x y z

Fe1 4a 0.00000 0.00000 0.00000

Fe2 4c 0.98600 0.28020 0.25000

Si 4c 0.43010 0.09740 0.25000

O1 4c 0.76790 0.09160 0.25000

O2 4c 0.21040 0.45410 0.25000

O3 8d 0.28810 0.16490 0.03800

Data sourced

from

MineralsCloud.

[6]

Visualization of the Olivine Crystal Structure
The arrangement of the silica tetrahedra and the metal-oxygen octahedra is crucial to

understanding the properties of olivine. The following diagram illustrates the coordination within

the olivine crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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